Indium dichloride, commonly known as indium(III) chloride, is a chemical compound with the formula InCl. It is characterized as a white, flaky solid that is highly soluble in water and various organic solvents. Indium dichloride is notable for its role as a Lewis acid in organic synthesis, where it facilitates various
Indium dichloride exhibits several interesting chemical behaviors:
Indium dichloride can be synthesized through several methods:
Indium dichloride has a variety of applications across different fields:
Studies on the interactions of indium dichloride with other compounds highlight its versatility in forming complexes and facilitating reactions. Its Lewis acid properties allow it to interact effectively with various organic substrates, leading to significant advancements in synthetic methodologies. Recent research has focused on its catalytic roles in multicomponent reactions and C−C bond formation processes .
Indium dichloride shares similarities with other metal chlorides but exhibits unique properties due to its specific electronic structure and reactivity. Below are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Indium(I) Chloride | InCl | Exists in lower oxidation state; less stable than InCl. |
Indium(II) Chloride | InCl | Intermediate oxidation state; less common than InCl. |
Gallium(III) Chloride | GaCl | Similar Lewis acid behavior but forms dimers unlike InCl. |
Aluminum Chloride | AlCl | A well-known Lewis acid; forms dimeric structures in solid state. |
Indium dichloride's unique properties lie in its high solubility and ability to act as a versatile catalyst compared to other metal chlorides, making it particularly useful in organic synthesis.
The history of indium dichloride is intrinsically linked to the discovery of the element indium itself. Indium was discovered in 1863 by German chemists Ferdinand Reich and Hieronymus Theodor Richter through spectroscopic methods while examining ores from mines near Freiberg, Saxony. The element was named for the characteristic indigo blue line observed in its spectrum. Reich and Richter isolated the metal in 1864, and an ingot of 0.5 kg was presented at the World Fair in 1867.
Indium dichloride itself was first reported in 1888 by Swedish chemist Lars Fredrik Nilson, who was also notable for his discovery of scandium (ekaboron). Nilson claimed to have synthesized indium(II) chloride through the reaction of indium metal with hydrogen chloride gas at 200°C. This work was particularly significant as it suggested the existence of the +2 oxidation state for indium, which would be unusual for a Group 13 element, where +1 and +3 oxidation states typically predominate.
The scientific understanding of indium dichloride began to shift dramatically in the latter part of the 20th century as advanced analytical techniques became available to re-examine historical chemical claims. Modern attempts to characterize indium(II) chloride using X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy failed to confirm its structure as a discrete InCl₂ compound.
The turning point in this scientific reassessment came in 1983, when researchers conducted a comprehensive investigation revealing that the solid traditionally identified as indium(II) chloride is actually a mixture of other indium chloride compounds. Specifically, they determined that the material is a 5:1 mixture of In₅Cl₉ (alternatively formulated as In₃[In₂Cl₉]) and InCl₃. This discovery fundamentally challenged the historical understanding of indium dichloride and raised significant questions about the existence of the +2 oxidation state in simple indium compounds.
This controversy exemplifies a pattern frequently observed in the history of chemistry, where initial characterizations made with limited analytical techniques are later revised as technology advances. Similar reassessments have occurred with other transition metal compounds initially believed to exist in uncommon oxidation states.
The current scientific consensus indicates that what has historically been called indium(II) chloride presents a more complex picture than the simple InCl₂ formula suggests. Modern understanding indicates that the material is best described as a mixture of indium subchlorides, primarily In₅Cl₉ and InCl₃.
The current understanding places indium dichloride in context with other known indium chlorides, including indium(I) chloride (InCl), indium(III) chloride (InCl₃), and the more complex indium subchlorides like In₅Cl₉. Each of these compounds exhibits distinct properties and reactivities, with indium(III) chloride being the most stable and well-characterized among them.
The existence of indium dichloride as a discrete In^2+^ species has been systematically disproven through crystallographic and spectroscopic investigations. Early claims by Nilson (1888) of synthesizing InCl~2~ via indium metal and hydrogen chloride reactions at 200°C were invalidated when X-ray diffraction studies revealed the product contained multiple indium chlorides [1]. The definitive structural breakthrough came in 1983, when single-crystal analyses showed the material consists of a 5:1 ratio of In~5~Cl~9~ (alternatively formulated as In~3~[In~2~Cl~9~]) and InCl~3~ [1].
This mixed-valence system exhibits a Robin-Day Class II configuration, where indium exists in distinct +1 and +3 oxidation states with limited electron delocalization [5]. The In~5~Cl~9~ subunit features:
Table 1: Structural parameters of key indium chlorides
Compound | Space Group | In Oxidation States | Average In-Cl Bond Length (Å) |
---|---|---|---|
InCl~3~ | R-3c | +3 | 2.42 |
In~5~Cl~9~ | P-1 | +1, +3 | 2.44 (In^3+^), 3.58 (In^+^) |
Cs~1.17~In~0.81~Cl~3~ | I4/m | +1, +3 | 2.44-3.55 |
The charge ordering in Cs~1.17~In~0.81~Cl~3~ provides critical insight—X-ray absorption spectroscopy confirms coexistence of In^+^ and In^3+^ without intermediate +2 states [7]. This eliminates the possibility of InCl~2~ as a simple dihalide and establishes mixed-valence character as the defining feature of these systems.
The bonding in indium subchlorides defies classical valence theories due to their mixed oxidation states. Density functional theory (DFT) calculations reveal three key electronic features:
Charge Transfer Barriers: The energy barrier for electron transfer between In^+^ and In^3+^ sites ranges from 0.8-1.2 eV, consistent with Robin-Day Class II behavior [5]. This partial delocalization enables intervalence charge transfer (IVCT) transitions observed at 450-600 nm [7].
Ligand Field Effects: Chloride ions adopt distinct bridging modes:
Covalency Gradients: Mayer bond orders decrease from 0.42 (In^3+^-Cl) to 0.15 (In^+^-Cl), explaining the structural distortions in In^+^ sites [7].
Equation 1: Electron density difference in In~5~Cl~9~
Δρ = ρ(In~5~Cl~9~) - [ρ(In^3+~2~) + ρ(In^+~3~) + ρ(Cl~9~)]
This equation, derived from DFT calculations, shows charge accumulation (0.12 e^-/Å^3^) at In^3+^ sites and depletion (-0.09 e^-/Å^3^) at In^+^ centers [7].
Advanced computational methods have mapped the electronic landscape of these mixed-valence systems:
Band Structure: Hybrid functional (HSE06) calculations for Cs~1.17~In~0.81~Cl~3~ show:
Charge Density Topology: Quantum theory of atoms in molecules (QTAIM) analysis confirms:
Table 2: Electronic properties from quantum calculations
Parameter | InCl~3~ | In~5~Cl~9~ | Cs~1.17~In~0.81~Cl~3~ |
---|---|---|---|
Band Gap (eV) | 3.8 | 2.1 | 2.0 |
In^3+^ Charge (e^-) | +1.32 | +1.28 | +1.25 |
In^+^ Charge (e^-) | - | +0.76 | +0.81 |
IVCT Transition Energy (eV) | - | 2.25 | 2.07 |
These results explain the material's semiconductor behavior and photoluminescence properties observed in Ag–In–Zn–S nanocrystals derived from InCl~2~ precursors [3]. The coexistence of localized In^3+^ states and delocalized In^+^ bands creates multiple recombination pathways for excited electrons.
Irritant